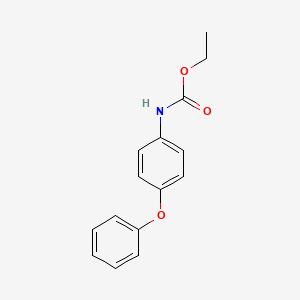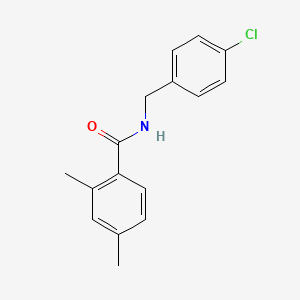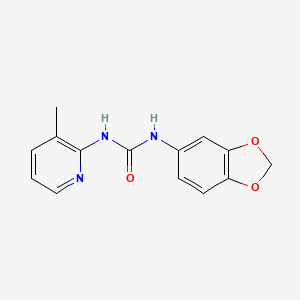
ethyl (4-phenoxyphenyl)carbamate
Overview
Description
Ethyl (4-phenoxyphenyl)carbamate, also known as EPPC, is a carbamate insecticide that is widely used in agriculture and public health programs. It is an effective pesticide that targets a wide range of insects, including mosquitoes, flies, and cockroaches. EPPC is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
Cyclization-Activated Prodrugs
Ethyl (4-phenoxyphenyl)carbamate and its derivatives have been studied as part of cyclization-activated prodrugs. This research found that basic carbamates of 4-hydroxyanisole, a relative compound, were stable at low pH but released the active compound at pH 7.4 in a structure-dependent manner. This indicates that ethyl (4-phenoxyphenyl)carbamate could potentially be used in prodrug formulations where the release of the active drug is controlled by pH-dependent intramolecular cyclization-elimination reactions, rather than enzymatic cleavage (Saari et al., 1990).
Synthesis and Material Applications
Research into novel polystyrene derivatives, including compounds like ethyl (4-phenoxyphenyl)carbamate, has shown promise in the development of photoreactive copolymers. These compounds demonstrate significant sensitivity to radical photoinitiators and can be activated by UV light. They have been evaluated for their dielectric properties, which are relevant in applications like organic field-effect transistors (OFETs) and potentially for the development of new materials in electronics (Kim et al., 2008).
Environmental Toxicity and Food Safety
Ethyl carbamate, closely related to ethyl (4-phenoxyphenyl)carbamate, is a known environmental toxicant and food safety concern, often found in fermented foods and alcoholic beverages. Research in this area focuses on its formation, metabolism, and the development of detection and mitigation strategies in food products. This research is vital for understanding the potential environmental and health impacts of related carbamate compounds (Gowd et al., 2018).
Cancer Research
Ethyl (4-phenoxyphenyl)carbamate derivatives have been investigated in cancer research, specifically regarding their binding to cellular tubulin and the potential for cytotoxic activity against neoplasms. This area of study is crucial for understanding how modifications in the carbamate group can influence the activity of these compounds and their potential use in cancer treatment (Temple et al., 1989).
properties
IUPAC Name |
ethyl N-(4-phenoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-15(17)16-12-8-10-14(11-9-12)19-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAFQHLBTUHDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)






![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)
![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)


![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)